Phylloxin-S1 -

Phylloxin-S1

Catalog Number: EVT-244822
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phylloxin-S1 is a novel antimicrobial peptide derived from the skin secretion of the South American frog species Phyllomedusa sauvagii. It belongs to a class of peptides known for their biological activities, particularly their antimicrobial properties. These peptides are crucial in the defense mechanisms of amphibians against pathogens. Phylloxin-S1 has garnered attention due to its potential therapeutic applications, especially in the fields of medicine and biotechnology.

Source and Classification

Phylloxin-S1 is classified as an antimicrobial peptide, specifically within the dermaseptin family. This family is characterized by its diverse structural features and biological activities. The peptide was isolated from the skin secretion of Phyllomedusa sauvagii, which is known for producing various bioactive compounds that serve protective roles against microbial infections and environmental stressors .

Synthesis Analysis

Methods

The synthesis of Phylloxin-S1 involves two primary methodologies: molecular cloning and solid-phase peptide synthesis (SPPS). The molecular cloning process utilizes reverse transcription polymerase chain reaction (RT-PCR) to amplify the cDNA encoding the peptide. This method employs degenerate primers designed based on conserved sequences among related amphibian peptides, allowing for the identification of the specific sequence of Phylloxin-S1 .

Following successful cloning, Phylloxin-S1 is synthesized using SPPS, a widely accepted technique for producing peptides with high purity and yield. The peptide is synthesized on a solid support, allowing for sequential addition of amino acids. After synthesis, the peptide undergoes cleavage from the resin, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirmation via mass spectrometry techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) .

Technical Details

  • PCR Conditions: Initial denaturation at 94°C for 90 seconds, followed by 35 cycles of denaturation (30 seconds at 94°C), annealing (30 seconds at 58°C), and extension (180 seconds at 72°C).
  • Purification: The crude product is purified using RP-HPLC to achieve a high degree of purity necessary for biological assays.
Molecular Structure Analysis

Structure

Phylloxin-S1 consists of a sequence of amino acids that contribute to its antimicrobial activity. The precise sequence and structure have been elucidated through mass spectrometry and bioinformatics analysis. The peptide's structure typically includes a signal peptide followed by a mature peptide sequence that exhibits amphipathic characteristics, essential for its interaction with microbial membranes .

Data

The molecular weight of Phylloxin-S1 is approximately 2,500 Da, and it contains several hydrophobic residues that enhance its ability to disrupt bacterial membranes. Studies indicate that the secondary structure may include alpha-helices, which are critical for its biological function .

Chemical Reactions Analysis

Phylloxin-S1 participates in various chemical reactions primarily related to its interaction with microbial membranes. Its mechanism involves binding to lipid bilayers, leading to membrane disruption through pore formation or lysis. This action is facilitated by the peptide's amphipathic nature, allowing it to insert into lipid membranes effectively.

Technical Details

  • Pore Formation: The interaction with membranes leads to structural changes in both the peptide and the target membrane, resulting in increased permeability.
  • Hydrophobic Interactions: The hydrophobic regions of Phylloxin-S1 interact with lipid tails in bacterial membranes, promoting destabilization.
Mechanism of Action

The mechanism of action of Phylloxin-S1 primarily involves its ability to disrupt bacterial cell membranes. Upon contact with bacteria, the peptide binds to the membrane through electrostatic interactions due to its net positive charge at physiological pH. This binding leads to membrane permeabilization and ultimately cell death.

Process

  1. Binding: Phylloxin-S1 binds to negatively charged bacterial membranes.
  2. Insertion: The peptide inserts into the membrane bilayer.
  3. Pore Formation: It forms pores or disrupts membrane integrity.
  4. Cell Lysis: This results in leakage of cellular contents and cell death.

Data

Studies have shown that Phylloxin-S1 exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) in low micromolar ranges .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline solid.
  • Solubility: Soluble in aqueous solutions at physiological pH.
  • Stability: Stability studies indicate that Phylloxin-S1 retains activity over a range of temperatures but may degrade under extreme conditions.

Chemical Properties

  • Molecular Weight: Approximately 2,500 Da.
  • Isoelectric Point: Exhibits an isoelectric point conducive for interaction with microbial membranes.
  • Hydrophobicity: High hydrophobic content enhances membrane interaction capabilities .
Applications

Phylloxin-S1 has potential applications in various scientific fields:

  • Antimicrobial Agents: Due to its potent activity against bacteria, it can be developed into new antibiotics or preservatives in food products.
  • Therapeutics: Its low toxicity profile suggests potential use in clinical settings as an antimicrobial treatment option.
  • Biotechnology: Utilized in research related to membrane biology and peptide design strategies aimed at developing novel therapeutics against resistant pathogens.
Introduction to Phylloxin-S1 in Host Defense Peptide Research

Phylogenetic Origins in Amphibian Secretory Systems

Phylloxin-S1 emerges from the integumentary granular glands of Phyllomedusa sauvagii, where it is co-secreted alongside structurally diverse peptides like dermaseptins and phylloseptins. Transcriptomic analyses reveal its biosynthesis as a prepropeptide: an N-terminal signal sequence directs it to secretory pathways, followed by proteolytic liberation of the mature 19-residue peptide (FLSLIPHIVSGVASIAKHF-NH₂) [2] [8]. C-terminal amidation, a conserved post-translational modification among amphibian AMPs, enhances its cationic charge (+2 at physiological pH) and membrane interaction capacity [2].

Table 1: Comparative Features of Key Amphibian Antimicrobial Peptide Families

Peptide FamilyDiscovery YearSource SpeciesRepresentative SequenceNet Charge
Phylloxin (PLS-S1)2005P. sauvagiiFLSLIPHIVSGVASIAKHF-NH₂+2
Dermaseptin1991P. bicolorALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ+4
Phylloseptin2005P. hypochondrialisFLSLIPHAINAVSAIAKH-NH₂+2
Magainin1987Xenopus laevisGIGKFLHSAGKFGKAFVGEIMKS+3

This biosynthetic pathway converges with bacterial protein secretion systems in functional analogy: like Gram-negative bacteria employ Type III/VII systems for effector protein translocation, amphibians utilize granular gland networks for AMP export [1] [7]. However, Phylloxin-S1 secretion occurs via constitutive and stimulated mechanisms, contrasting with the contact-dependent induction seen in bacterial T6SS [7].

Evolutionary Significance in Antimicrobial Peptide (AMP) Families

Phylloxin-S1 belongs to the dermaseptin superfamily, a gene-encoded combinatorial library exhibiting accelerated molecular diversification. Genomic analyses demonstrate that these peptides arose through repeated gene duplication events followed by diversifying selection—particularly in the mature peptide-coding region [8] [10]. Three evolutionary drivers explain Phylloxin-S1’s structural optimization:

  • Pathogen Coevolution: Positively selected residues (e.g., Lys¹⁶, Phe¹⁹) enhance electrostatic attraction to microbial membranes while minimizing self-toxicity. Paralogous peptides like PLS-S3 (FLSLIPHIVSGVASLAIHF-NH₂) with reduced charge (+1) show attenuated activity, underscoring charge optimization [2].
  • Structural Economy: Its compact 19-mer length contrasts with longer dermaseptins (>30 residues), suggesting evolutionary pressure for biosynthetic efficiency. Conserved residues (e.g., Phe¹, Leu³) maintain hydrophobic core stability despite sequence variation [8].
  • Functional Redundancy: Within P. sauvagii, Phylloxin-S1 coexists with PLS-S2-S6 variants. This "peptide cocktail strategy" creates synergistic antimicrobial effects and hinders pathogen resistance evolution [2].

Table 2: Structural Diversity Among Phylloxin-S1 Paralogs in P. sauvagii

ParalogSequenceNet ChargeHydrophobicity Antimicrobial Potency
PLS-S1 (Phylloxin-S1)FLSLIPHIVSGVASIAKHF-NH₂+20.81High (Gram+, Leishmania)
PLS-S2FLSLIPHIVSGVASLAKHF-NH₂+20.80High
PLS-S3FLSLIPHIVSGVASLAIHF-NH₂+10.95Low
PLS-S4FLSMIPHIVSGVAALAKHL-NH₂+20.79High

Data derived from peptidomic profiling [2]

Phylogenetically, Phylloxin-S1 clusters within the "Phylloxin" clade, distinct from dermaseptins and phylloseptins. This divergence likely occurred ~25–40 MYA during the radiation of Phyllomedusinae frogs in South American rainforests—a hotspot for pathogenic microbial diversity [8] [10].

Knowledge Gaps in Mechanistic Specificity and Ecological Roles

Despite comprehensive biophysical characterization, critical knowledge gaps persist regarding Phylloxin-S1’s ecological integration and molecular targeting:

  • Membrane Interaction Paradox: While Phylloxin-S1 disrupts anionic lipid bilayers via amphipathic helix insertion (validated by DSC and CD spectroscopy [2]), its negligible hemolysis suggests unrecognized eukaryotic membrane discrimination mechanisms. Proposed hypotheses include:
  • Lipid raft selectivity: Cholesterol-rich domains may impede peptide penetration in vertebrate cells.
  • Transient pore formation: Short-lived membrane perturbations may spare larger mammalian cells.
  • Receptor-mediated specificity: Undefined eukaryotic surface receptors may alter binding kinetics.

  • Ecological Amplification: Phylloxin-S1’s role extends beyond direct microbicidal activity:

  • Microbiome modulation: At sublethal concentrations, it may suppress competing skin microbes (e.g., Penicillium spp. [5]), fostering symbiotic bacterial communities.
  • Immunomodulatory signaling: Uncharacterized interactions with host immune cells potentially influence inflammatory cascades.

  • Environmental Resilience: Field studies lack data on how abiotic factors (pH, UV exposure, salinity) impact its stability in cutaneous secretions. This gap impedes predictions of its efficacy in natural habitats under climate change [5].

  • Effector Specificity: Unlike bacterial secretion systems (e.g., T3SS injectisomes [3]), Phylloxin-S1’s "membrane targeting" mechanism may mask unrecognized intracellular targets. Putative interactions with:

  • Leishmania membrane transporters (e.g., glucose transporters)
  • Bacterial cell wall biosynthesis enzymes (e.g., undecaprenyl phosphate)remain unexplored [2] [6].

Table 3: Critical Unresolved Research Questions for Phylloxin-S1

Research DomainKey QuestionsExperimental Approaches
Ecological FunctionDoes Phylloxin-S1 alter cutaneous microbiome composition?Metagenomics of frog skin ± peptide knockdown
Mechanism of ActionWhat drives its selectivity for prokaryotic vs. mitochondrial membranes?Molecular dynamics simulations with lipid arrays
Environmental StabilityHow do temperature/pH fluctuations affect its half-life?HPLC stability assays under ecologically relevant conditions
Evolutionary DynamicsDo pathogen resistance mechanisms exist in natural microbiota?Co-culture evolution experiments with native microbes

Concluding Remarks

Phylloxin-S1 epitomizes the evolutionary innovation of amphibian host defense peptides, balancing broad-spectrum antimicrobial efficacy with biosynthetic efficiency. Its phylogenetic trajectory—from a gene duplication product to a refined ecological defense molecule—parallels the evolutionary strategies of bacterial secretion systems [1] [7], yet operates through convergent biochemical principles. Future research must integrate ecological microbiology, membrane biophysics, and evolutionary genomics to resolve its enigmatic selectivity and ecological network roles. Such insights will illuminate fundamental principles of host-pathogen coevolution while inspiring next-generation anti-infective designs.

Table 4: Phylloxin-S1 Compound Specifications

AttributeSpecification
IUPAC Name(2S)-2-Amino-N-[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide
SequenceH-Phe-Leu-Ser-Leu-Ile-Pro-His-Ile-Val-Ser-Gly-Val-Ala-Ser-Ile-Ala-Lys-His-Phe-NH₂
Molecular FormulaC₁₁₀H₁₆₅N₂₉O₂₈
Molecular Weight2293.7 g/mol
Source OrganismPhyllomedusa sauvagii
Peptide FamilyPhylloxin

Properties

Product Name

Phylloxin-S1

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